Cas no 56426-35-8 (Methyl 3-phenyl-1H-pyrazole-5-carboxylate)
Methyl 3-phenyl-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-phenyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylicacid, 5-phenyl-, methyl ester
- 5-phenyl-1H-Pyrazole-3-carboxylic acid methyl ester
- methyl 3-phenyl-1H-pyrazole-5-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, methyl ester
- BAS 06491662
- 5-Phenyl-2H-pyrazole-3-carboxylic acid methyl ester
- TimTec1_008484
- methylphenylpyrazolecarboxylate
- MLS000076632
- cid_644585
- BDBM41868
- ROXAFVODFXYSFO-UHFFFAOYSA-N
- HMS1558G17
- MFCD00781977
- 856061-37-5
- SR-01000323024-1
- J-522210
- A841375
- CS-0042951
- 3-phenyl-1H-pyrazole-5-carboxylic acid methyl ester
- FT-0640386
- CHEMBL1493025
- P16955
- F2130-0064
- EN300-110830
- 1H-Pyrazole-3-carboxylicacid,5-phenyl-,methyl ester
- Z114092434
- SR-01000323024
- AKOS000112493
- SCHEMBL646099
- AMY12041
- DTXSID50349390
- MFCD00208415
- SY112410
- HMS2346K16
- Methyl3-phenyl-1H-pyrazole-5-carboxylate
- 56426-35-8
- MLS-0023692.0001
- 3-phenylpyrazole-5-carboxylic acid methyl ester
- BB 0219248
- PS-3088
- BCP23028
- 1Y-0617
- AKOS000309341
- SMR000013780
- 2-Phenyl-1H-imidazole-4-carboxylic acid methy l ester
- FT-0727004
- STK335042
- DB-052916
- Methyl 3-phenyl-1H-pyrazole-5-carboxylate
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- MDL: MFCD00781977
- Inchi: 1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
- InChI Key: ROXAFVODFXYSFO-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC(C2C=CC=CC=2)=NN1)=O
Computed Properties
- Exact Mass: 202.07400
- Monoisotopic Mass: 202.074228
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55
- XLogP3: 2.1
Experimental Properties
- Density: 1.1085 g/cm3 (19.1 ºC)
- Melting Point: 184 ºC (methanol )
- Boiling Point: 422°C at 760 mmHg
- Flash Point: 209°C
- Refractive Index: 1.64774 (19.1 ºC)
- Solubility: Almost insoluble (0.059 g/l) (25 º C),
- PSA: 54.98000
- LogP: 1.86330
Methyl 3-phenyl-1H-pyrazole-5-carboxylate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-phenyl-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003588-10g |
Methyl 5-phenyl-1H-pyrazole-3-carboxylate |
56426-35-8 | 95% | 10g |
$193.92 | 2023-09-01 | |
| Alichem | A049003588-25g |
Methyl 5-phenyl-1H-pyrazole-3-carboxylate |
56426-35-8 | 95% | 25g |
$391.68 | 2023-09-01 | |
| Chemenu | CM188528-1g |
Methyl 3-phenyl-1H-pyrazole-5-carboxylate |
56426-35-8 | 95+% | 1g |
$65 | 2021-08-05 | |
| Chemenu | CM188528-5g |
Methyl 3-phenyl-1H-pyrazole-5-carboxylate |
56426-35-8 | 95+% | 5g |
$213 | 2021-08-05 | |
| Chemenu | CM188528-10g |
Methyl 3-phenyl-1H-pyrazole-5-carboxylate |
56426-35-8 | 95+% | 10g |
$341 | 2021-08-05 | |
| Chemenu | CM188528-25g |
Methyl 3-phenyl-1H-pyrazole-5-carboxylate |
56426-35-8 | 95+% | 25g |
$683 | 2021-08-05 | |
| TRC | M339278-25mg |
Methyl 5-Phenyl-1H-pyrazole-3-carboxylate |
56426-35-8 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M339278-50mg |
Methyl 5-Phenyl-1H-pyrazole-3-carboxylate |
56426-35-8 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M339278-250mg |
Methyl 5-Phenyl-1H-pyrazole-3-carboxylate |
56426-35-8 | 250mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OE843-250mg |
Methyl 3-phenyl-1H-pyrazole-5-carboxylate |
56426-35-8 | 95+% | 250mg |
163CNY | 2021-05-08 |
Methyl 3-phenyl-1H-pyrazole-5-carboxylate Suppliers
Methyl 3-phenyl-1H-pyrazole-5-carboxylate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Methyl 3-phenyl-1H-pyrazole-5-carboxylate
Methyl 3-phenyl-1H-pyrazole-5-carboxylate: A Comprehensive Overview
The compound Methyl 3-phenyl-1H-pyrazole-5-carboxylate (CAS No. 56426-35-8) is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their unique structural properties and versatile applications. The molecule consists of a pyrazole ring substituted with a phenyl group at the 3-position and a methyl ester group at the 5-position, making it a valuable building block for various chemical transformations.
Recent studies have highlighted the potential of Methyl 3-phenyl-1H-pyrazole-5-carboxylate in the development of advanced materials, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable pore sizes, and selective adsorption capabilities, making them ideal for applications in gas storage, catalysis, and sensing technologies. For instance, researchers have demonstrated that incorporating Methyl 3-phenyl-1H-pyrazole-5-carboxylate into MOFs can significantly enhance their stability under harsh conditions, paving the way for industrial applications.
In addition to its role in materials science, Methyl 3-phenyl-1H-pyrazole-5-carboxylate has also been explored in medicinal chemistry. The compound serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For example, derivatives of this compound have shown promising anti-inflammatory and antioxidant activities in preclinical studies. Furthermore, its ability to act as a chelating agent makes it a valuable component in drug delivery systems, where it can enhance the bioavailability and targeting efficiency of therapeutic agents.
The synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and esterification. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such innovations are crucial for scaling up production to meet the growing demand for this compound in various industries.
From an environmental standpoint, Methyl 3-phenyl-1H-pyrazole-5-carboxylate exhibits favorable biodegradation characteristics under controlled conditions. This makes it a sustainable choice for applications where eco-friendliness is a priority. Moreover, its compatibility with green chemistry principles aligns with global efforts to minimize the environmental footprint of chemical manufacturing processes.
Looking ahead, the continued exploration of Methyl 3-phenyl-1H-pyrazole-5-carboxylate is expected to unlock new opportunities across diverse fields. Its role as a versatile building block in organic synthesis positions it as a key player in the development of next-generation materials and pharmaceuticals. As research progresses, we can anticipate even more innovative applications that leverage the unique properties of this compound.
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